ML381

Mechanism of Action Receptor Pharmacology Molecular Probe

ML381 (VU0488130) is a novel, orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR) that was developed as part of the Molecular Libraries Probe Production Centers Network (MLPCN) to address the historical lack of subtype-selective ligands for the M5 receptor. This compound represents the first highly selective, central nervous system (CNS)-penetrant M5-orthosteric antagonist with sub-micromolar potency, demonstrating an IC50 of 450 nM and a Ki of 340 nM against the human M5 receptor, and >30 μM IC50 values against the other four mAChR subtypes (M1–M4).

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
Cat. No. B609161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML381
SynonymsML381;  ML 381;  ML-381;  VU0488130;  VU-0488130;  VU 0488130.
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
InChIInChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1
InChIKeyJMYDHMCYZKRDPD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML381 (VU0488130): The First Highly Selective, CNS-Penetrant M5 Muscarinic Orthosteric Antagonist for Basic and Translational Research


ML381 (VU0488130) is a novel, orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR) that was developed as part of the Molecular Libraries Probe Production Centers Network (MLPCN) to address the historical lack of subtype-selective ligands for the M5 receptor [1]. This compound represents the first highly selective, central nervous system (CNS)-penetrant M5-orthosteric antagonist with sub-micromolar potency, demonstrating an IC50 of 450 nM and a Ki of 340 nM against the human M5 receptor, and >30 μM IC50 values against the other four mAChR subtypes (M1–M4) [2].

M5-selective orthosteric antagonist for competitive binding studies
CNS-penetrant probe designed for acute brain slice electrophysiology
Enantiospecific (S)-enantiomer required; chiral purity critical for activity

Why ML381 Cannot Be Substituted by Generic M5 Modulators or Other Subtype-Selective mAChR Ligands


M5 muscarinic receptor research has been hampered by a severe paucity of subtype-selective molecular probes, with most available ligands exhibiting either poor selectivity or inadequate CNS exposure [1]. While recent advances have yielded a handful of M5-selective negative allosteric modulators (NAMs) and a more potent second-generation orthosteric antagonist, these compounds differ fundamentally from ML381 in their mechanism of action, selectivity profile, or metabolic stability [2]. Consequently, substituting ML381 with a generic M5 ligand without careful consideration of these critical pharmacological distinctions would invalidate experimental design and compromise data interpretation in studies focused on orthosteric antagonism, enantiospecific receptor engagement, or in vivo electrophysiology where the unique DMPK signature of ML381 is essential [3].

M5 NAM mismatch
Allosteric modulators (e.g., ML375) bind a different site and cannot replace orthosteric antagonism in competitive binding or functional assays.
Second-generation orthosteric analogs
VU6019650 offers higher potency and systemic stability; using it may shift chronic study designs compared to ML381's acute-use profile.
Racemic or undefined chiral purity
The (R)-enantiomer is inactive at M5; any racemic mixture or low enantiomeric excess will proportionally reduce functional antagonism.

Quantitative Differentiation of ML381 Against Key M5 Modulators and Other mAChR Subtype Ligands


Orthosteric vs. Allosteric Mechanism of Action at M5 mAChR

ML381 is a competitive orthosteric antagonist of the M5 receptor, directly blocking the acetylcholine binding site. This contrasts sharply with the primary M5-selective alternative, ML375 (VU0483253), which is a negative allosteric modulator (NAM) that binds to a topographically distinct site to non-competitively reduce agonist efficacy [1]. This mechanistic distinction is critical, as the two modalities can produce divergent pharmacological effects even when acting on the same receptor subtype.

Mechanism of Action
Head-to-head
Orthosteric competitive antagonist vs. negative allosteric modulator (NAM)
Orthosteric site engagement essential for competitive radioligand or acetylcholine displacement studies
ML375 (NAM) non-competitive; not interchangeable
Mechanism of Action Receptor Pharmacology Molecular Probe

Subtype Selectivity Window for mAChR M5 vs. M1–M4

ML381 demonstrates a >67-fold selectivity window for the M5 receptor over all other mAChR subtypes (M1–M4) based on functional calcium mobilization assays. The compound exhibits an IC50 of 450 nM at human M5, while no inhibitory activity is observed at M1–M4 receptors at concentrations up to 30 μM (IC50 >30 μM) [1]. This level of functional selectivity was unprecedented for an M5 orthosteric ligand at the time of its discovery and remains a benchmark for the field.

Subtype Selectivity
Head-to-head
>67-fold selectivity; hM5 IC₅₀ 450 nM vs. M1–M4 >30 μM
Supports M5-specific pathway interpretation in cellular assays
Calcium mobilization assay, recombinant human receptors
Selectivity Profile Off-Target Activity Functional Assay

Enantiospecific Activity and the Critical Role of Chiral Purity

The pharmacological activity of ML381 is strictly enantiospecific, with the (S)-enantiomer possessing all of the observed M5 antagonist activity. The (R)-enantiomer of ML381 is completely devoid of M5 mAChR inhibitory activity, showing an IC50 >30 μM at the human M5 receptor, identical to its effect on M1–M4 subtypes [1]. This finding establishes that the stereochemical configuration is an absolute requirement for biological activity and that any contamination with the (R)-enantiomer would proportionally reduce the functional potency of the material.

Enantiospecific Activity
Head-to-head
(S)-ML381 active (IC₅₀ 450 nM) vs. (R)-ML381 inactive (>30 μM)
Stereochemical purity directly determines functional potency
Requires defined chiral purity; racemic material will show attenuated activity
Stereochemistry Enantiospecificity Quality Control

CNS Penetration Profile for In Vivo Brain Studies

ML381 exhibits robust CNS penetration, a critical feature for an M5 receptor probe intended for in vivo neuroscience research. Following a single intravenous dose of 0.2 mg/kg in Sprague-Dawley rats, ML381 achieves a brain-to-plasma concentration ratio (Kp) of 0.58 . This level of brain exposure is sufficient to support in vivo and ex vivo studies exploring the role of M5 in complex behaviors and neural circuitry [1].

CNS Penetration
Cross-study comparable
Brain:Plasma Kp = 0.58 (rat, 0.2 mg/kg i.v.)
Supports acute brain target engagement for ex vivo electrophysiology
Exceeds typical CNS penetrance threshold (Kp >0.3)
Blood-Brain Barrier CNS Penetration In Vivo Pharmacology

Plasma Stability Limitation and Its Implication for In Vivo Dosing

A defining limitation of ML381 is its pronounced instability in rat plasma, which severely restricts its utility for systemic, chronic in vivo studies . This is reflected in its high predicted hepatic clearance (CLhep) of 64 mL min⁻¹ kg⁻¹ based on rat liver microsome assays . In contrast, second-generation M5 orthosteric antagonists like VU6019650 were explicitly engineered to overcome this liability, demonstrating improved systemic stability and enabling chronic dosing in addiction models [1].

Plasma Stability
Cross-study comparable
Unstable in rat plasma; high predicted hepatic clearance vs. stable second-generation probes
Limits systemic in vivo use; suitable for acute ex vivo or in vitro paradigms
VU6019650 engineered for systemic stability
Metabolic Stability Plasma Instability Experimental Design

Potency Comparison with Second-Generation M5 Orthosteric Antagonists

ML381 (IC50 = 450 nM, Ki = 340 nM) served as the chemical starting point and first-generation benchmark for a subsequent medicinal chemistry campaign that yielded VU6019650, a second-generation M5 orthosteric antagonist with significantly improved potency [1]. VU6019650 exhibits an IC50 of 36 nM at the human M5 receptor, representing a 12.5-fold improvement in functional potency over ML381 [2]. This advancement underscores the evolutionary nature of M5 probe development and provides a clear potency-based rationale for selecting between first- and second-generation tools.

Potency Benchmark
Cross-study comparable
hM5 IC₅₀ 450 nM (ML381) vs. 36 nM (VU6019650), 12.5-fold difference
Second-generation probes provide higher assay sensitivity when maximal target engagement is needed
Human M5 calcium mobilization assay
Potency Structure-Activity Relationship Chemical Optimization

Evidence-Based Applications for ML381 in Neuroscience and Pharmacology Research


In Vitro Characterization of Orthosteric M5 Antagonism in Native Tissues

ML381 is ideally suited for in vitro pharmacological studies requiring a direct, competitive blockade of the M5 receptor's orthosteric binding site. Its >67-fold selectivity over M1–M4 [1] allows researchers to confidently attribute observed functional effects in native tissue preparations (e.g., brain slices, primary cell cultures) to M5 receptor engagement, minimizing confounding off-target muscarinic effects. This application is particularly valuable for validating M5-specific signaling pathways and for use as a standard reference compound in the development of novel M5 ligands.

Acute Ex Vivo Electrophysiology for Mapping M5-Dependent Neural Circuits

The compound's demonstrated CNS penetration (brain:plasma ratio of 0.58) combined with its plasma instability creates an optimal profile for acute ex vivo electrophysiology experiments. ML381 can be administered intravenously to a rodent shortly before sacrifice, allowing the compound to reach and occupy brain M5 receptors without the complication of prolonged systemic exposure. This enables precise, temporally controlled interrogation of M5's role in modulating neuronal excitability and synaptic transmission in specific brain regions, such as the striatum and midbrain dopamine neurons, without the confounding effects of chronic receptor blockade [2].

Enantiospecific Negative Control for Stereochemical Validation Studies

The complete lack of M5 antagonist activity in the (R)-enantiomer of ML381 (IC50 >30 μM) [3] provides a powerful, built-in experimental control. Researchers can use the inactive (R)-ML381 enantiomer in parallel with the active (S)-ML381 to definitively demonstrate that any observed biological effect is due to specific, stereospecific engagement of the M5 receptor rather than nonspecific compound effects. This application is critical for rigorous target validation in complex biological systems and for establishing the pharmacological specificity of M5-mediated phenotypes.

Chemical Biology and Probe Development as a First-Generation Benchmark

As the first highly selective M5 orthosteric antagonist with CNS penetration [4], ML381 serves as the essential first-generation benchmark against which all subsequent M5 orthosteric ligands are compared. Its well-characterized potency (IC50 = 450 nM, Ki = 340 nM), selectivity profile, and DMPK properties provide a comprehensive reference point for structure-activity relationship (SAR) studies and medicinal chemistry optimization programs aimed at developing next-generation M5 therapeutics with improved potency, stability, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
Native tissue M5 orthosteric binding studies
Direct orthosteric site competition
M5-specific signaling pathway validation
Acute brain slice electrophysiology
CNS penetration with short plasma half-life
Temporally controlled M5 neural circuit mapping
Stereochemical control experiments
Enantiospecific (S)-enantiomer activity
(R)-enantiomer as inactive control for target validation
M5 probe SAR and optimization studies
First-generation orthosteric M5 antagonist benchmark
Potency and selectivity reference for novel M5 ligands

Technical Documentation Hub

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33 linked technical documents
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